molecular formula C23H25N3OS B2680147 2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide CAS No. 1207022-48-7

2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide

Cat. No.: B2680147
CAS No.: 1207022-48-7
M. Wt: 391.53
InChI Key: DXEHSSROHHERFW-UHFFFAOYSA-N
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Description

2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide is a complex organic compound characterized by the presence of an imidazole ring, a cyclohexyl group, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and an appropriate aldehyde.

    Thioether Formation: The imidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Acylation: The final step involves the acylation of the thioether-imidazole intermediate with phenylacetyl chloride to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the phenylacetamide moiety, potentially altering the compound’s properties.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (e.g., bromine), nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced imidazole derivatives, altered phenylacetamide structures.

    Substitution Products: Halogenated or nucleophile-substituted aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: The compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure could be utilized in the design of novel materials with specific electronic or mechanical properties.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of 2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide is not well-documented. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors, through binding to active sites or allosteric sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide
  • 2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
  • 2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Uniqueness

The uniqueness of 2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(1-cyclohexyl-5-phenylimidazol-2-yl)sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3OS/c27-22(25-19-12-6-2-7-13-19)17-28-23-24-16-21(18-10-4-1-5-11-18)26(23)20-14-8-3-9-15-20/h1-2,4-7,10-13,16,20H,3,8-9,14-15,17H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXEHSSROHHERFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=CN=C2SCC(=O)NC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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